molecular formula C17H12Cl2N2O B3036952 5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole CAS No. 400087-37-8

5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole

Cat. No. B3036952
CAS RN: 400087-37-8
M. Wt: 331.2 g/mol
InChI Key: LQCROZIUMBIRHA-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C11H9ClN2/c12-10-4-1-9 (2-5-10)3-6-11-7-8-13-14-11/h1-8H, (H,13,14) . The Canonical SMILES representation is C1=CC (=CC=C1C=CC2=CC=NN2)Cl . These representations provide a detailed view of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.65 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count . The topological polar surface area is 28.7 Ų . The compound has a complexity of 198 .

Scientific Research Applications

Tautomerism and Structural Analysis

NH-pyrazoles exhibit interesting tautomerism and structural characteristics. Studies on the annular tautomerism of curcuminoid NH-pyrazoles, including compounds with phenol residues and those lacking OH groups, show complex hydrogen bonding patterns and solid-state tautomerism, determined by X-ray crystallography and NMR spectroscopy (Cornago et al., 2009). This research highlights the structural diversity and stability of NH-pyrazoles, suggesting potential applications in designing compounds with specific molecular interactions and properties.

Antiviral and Cytotoxic Activities

Some pyrazole-based heterocycles have demonstrated significant biological activities. For instance, new pyrazole- and isoxazole-based heterocycles have shown anti-HSV-1 and cytotoxic activities, indicating the potential of such compounds in antiviral therapies and cancer treatment (Dawood et al., 2011). The synthesis of these compounds involves the transformation of key intermediates, highlighting the versatility of pyrazole derivatives in medicinal chemistry.

Computational Design and SAR Analysis

The rational design and synthesis of pyrazole carboxamides have been guided by computational structure-activity relationship (SAR) studies. These compounds, with specific modifications to the pyrazole scaffold, aim to optimize inhibition of target proteins such as protein kinases (Singh et al., 2009). Computational predictions assist in understanding the drug-like properties and potential effects on the human body, contributing to the development of novel therapeutic agents.

Antibacterial and DNA Gyrase Inhibition

Pyrazole derivatives have also been investigated for their antibacterial properties, particularly as DNA gyrase inhibitors. A study on 5-[(E)-2-arylvinyl]pyrazoles revealed potent antibacterial activity against quinolone-resistant clinical isolates of gram-positive bacteria, demonstrating the potential of these compounds in addressing antibiotic resistance (Tanitame et al., 2005).

properties

IUPAC Name

5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c18-13-3-1-12(2-4-13)11-17(16-9-10-20-21-16)22-15-7-5-14(19)6-8-15/h1-11H,(H,20,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCROZIUMBIRHA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C2=CC=NN2)OC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C2=CC=NN2)/OC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole
Reactant of Route 2
5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole
Reactant of Route 3
5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole
Reactant of Route 4
5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole
Reactant of Route 5
5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole
Reactant of Route 6
5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.